

An In-depth Technical Guide to 2-(3-Phenylpropyl)Pyridine

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Compound of Interest

Compound Name: 2-(3-Phenylpropyl)Pyridine

Cat. No.: B1585362

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(3-phenylpropyl)pyridine**, a heterocyclic aromatic compound. Due to a notable lack of extensive research into its biological activities, this document focuses on its chemical properties, synthesis, and analytical characterization. Included are its physicochemical properties, spectroscopic data, a detailed proposed synthesis protocol based on established chemical reactions, and safety information. This guide is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may utilize this compound as a synthetic intermediate or building block.

Introduction

2-(3-Phenylpropyl)pyridine is a substituted pyridine derivative characterized by a phenylpropyl group attached to the second position of the pyridine ring. While its primary documented applications are in the flavor and fragrance industry and as a versatile intermediate in organic synthesis, its structural motif holds potential for broader applications in medicinal chemistry and materials science.^[1] This guide synthesizes the available technical data to provide a thorough understanding of this compound.

Physicochemical Properties

2-(3-Phenylpropyl)pyridine is a clear yellow liquid at room temperature.[2] Its core chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₅ N	[3]
Molecular Weight	197.28 g/mol	[3]
CAS Number	2110-18-1	[3]
IUPAC Name	2-(3-phenylpropyl)pyridine	[3]
Boiling Point	142-143 °C at 1 mm Hg	[2]
Density	1.015 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.56	[2]
SMILES	C1=CC=C(C=C1)CCCC2=CC =CC=N2	[3]
InChIKey	JJPNTQYUJPWGQ- UHFFFAOYSA-N	[3]

Discovery and History

Detailed historical information regarding the initial discovery and first synthesis of **2-(3-phenylpropyl)pyridine** is not well-documented in readily available scientific literature. Its primary emergence has been in the context of chemical supply catalogs and databases for flavoring agents and synthetic intermediates. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it as a flavouring agent in 2004, indicating its use in this capacity for some time.[4]

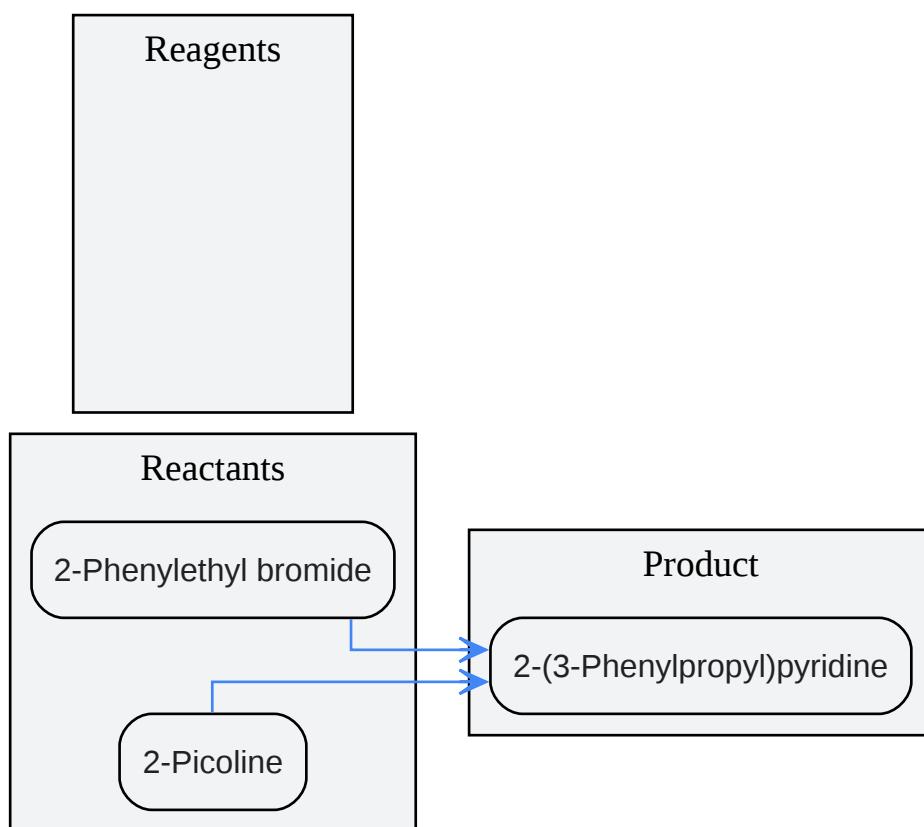
Synthesis

A specific, peer-reviewed synthesis protocol for **2-(3-phenylpropyl)pyridine** is not prominently available. However, based on established methods for the synthesis of 2-alkylpyridines, a plausible and efficient route involves the alkylation of the 2-picoline (2-methylpyridine) anion.

Proposed Experimental Protocol: Alkylation of 2-Picoline

This protocol is based on the known reactivity of 2-picoline, which can be deprotonated at the methyl group by a strong base like butyllithium to form a nucleophilic anion.^[5] This anion can then react with an appropriate electrophile, in this case, a 2-phenylethyl halide.

Reaction:



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Figure 1. Proposed synthesis of **2-(3-Phenylpropyl)pyridine**.

Materials:

- 2-Picoline (freshly distilled)
- n-Butyllithium (in hexanes)

- 2-Phenylethyl bromide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with freshly distilled 2-picoline and anhydrous THF.
- Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The formation of the red-colored picolyl anion indicates successful deprotonation. The mixture is stirred at this temperature for 1 hour.
- Alkylation: A solution of 2-phenylethyl bromide in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.
- Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
- Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and brine. The aqueous layers are combined and back-extracted with ethyl acetate.
- Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

- Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **2-(3-phenylpropyl)pyridine**.

Experimental Workflow Diagram

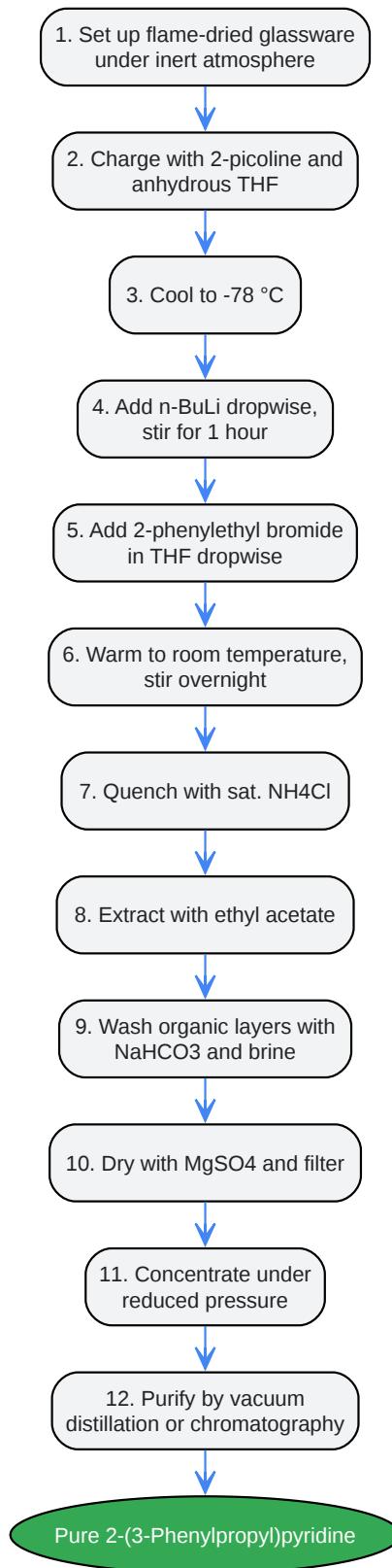
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Figure 2. Step-by-step workflow for the proposed synthesis.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no significant body of research detailing the pharmacological effects, mechanism of action, or involvement in any specific signaling pathways for **2-(3-phenylpropyl)pyridine**. Its primary characterization in a biological context is as a flavoring agent with "green, vegetative and jalapeño pepper-like with some savory metallic nuances" taste characteristics at 1 ppm.^[6] Given its use as a building block for pharmaceuticals, it is plausible that derivatives of this compound may exhibit biological activity, but the parent compound itself is not a known therapeutic agent.^[1]

Quantitative Data: Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of **2-(3-phenylpropyl)pyridine**.

Mass Spectrometry

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

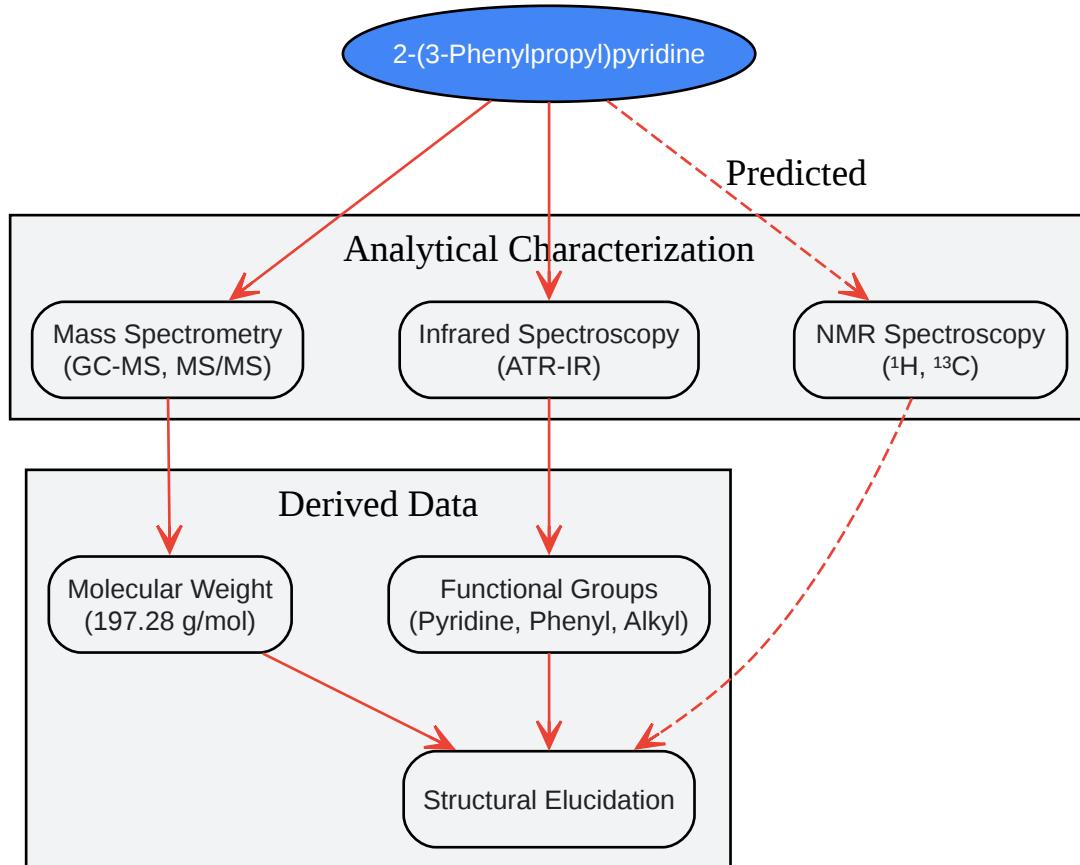
Technique	Key Fragments (m/z)	Source
GC-MS	197 (M+), 105, 92, 91, 65	NIST
MS/MS	198.1277, 120.0808, 106.0651, 93.0573	PubChem ^[4]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

Technique	Key Peaks (cm ⁻¹)	Assignment	Source
ATR-IR	3025, 2929, 2856, 1591, 1495, 1453, 747, 698	C-H (aromatic), C-H (aliphatic), C=C and C=N (aromatic ring), C-H (bending, monosubstituted benzene)	PubChem[4]

A logical diagram illustrating the relationship between the compound's structure and its analytical data is presented below.



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Figure 3. Relationship between the compound and its analytical data.

Safety and Handling

2-(3-Phenylpropyl)pyridine is classified with the following hazards:

- H315: Causes skin irritation.
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.[\[4\]](#)

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

2-(3-Phenylpropyl)pyridine is a compound with established applications in the flavor industry and as a synthetic intermediate. While its biological and pharmacological profiles are largely unexplored, this guide provides a solid foundation of its chemical and physical properties, a plausible and detailed synthesis protocol, and key analytical data. This information should prove valuable for researchers utilizing this compound in their synthetic endeavors and may encourage further investigation into its potential applications in drug discovery and materials science.

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